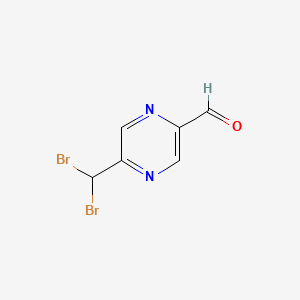

5-(Dibromomethyl)pyrazine-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(dibromomethyl)pyrazine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2N2O/c7-6(8)5-2-9-4(3-11)1-10-5/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHLDIDZLMJDAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)C(Br)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Dibromomethyl)pyrazine-2-carbaldehyde typically involves the bromination of pyrazine derivatives. One common method includes the reaction of pyrazine-2-carbaldehyde with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective formation of the dibromomethyl group.

Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. These methods often include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

5-(Dibromomethyl)pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dibromomethyl group can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(Dibromomethyl)pyrazine-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(Dibromomethyl)pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The dibromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Key Research Findings

- Synthetic Routes : highlights N-arylation with 2,5-dibromopyrazine as a viable method for introducing bromine at C5, while details dibromomethylation via bromination of methyl groups in benzoxazolone systems, suggesting analogous pathways for the target compound .

- Toxicity Considerations: Brominated furanones () are noted for carcinogenicity, underscoring the need to evaluate the dibromomethyl group’s safety profile in drug development .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(Dibromomethyl)pyrazine-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : A plausible route involves bromination of 5-methylpyrazine-2-carbaldehyde using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) under radical initiation (e.g., light or AIBN). Solvent choice (e.g., CCl₄ or CHCl₃) and temperature control (60–80°C) are critical to avoid over-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Characterization : Confirm the dibromomethyl group via NMR (e.g., δ ~4.5–5.0 ppm for -CHBr₂) and NMR (δ ~30–40 ppm for CBr₂). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion (e.g., [M+H] for C₇H₅Br₂N₂O: calcd. 306.88) .

Q. How is this compound characterized spectroscopically, and what analytical pitfalls should researchers anticipate?

- NMR Analysis : The aldehyde proton typically resonates at δ ~9.8–10.2 ppm (singlet). Coupling patterns in NMR distinguish pyrazine ring protons (e.g., δ ~8.5–9.0 ppm, doublets or double doublets). Overlapping signals may arise from diastereomers if the dibromomethyl group induces chirality; chiral chromatography or derivatization (e.g., forming a hydrazone) can resolve this.

- HRMS Validation : Ensure isotopic patterns align with bromine’s natural abundance (¹⁰⁹Br: ~50.69%, ⁸¹Br: ~49.31%) to confirm dibromination .

Q. What are common reactions involving the aldehyde group in this compound, and how are they monitored?

- Condensation Reactions : The aldehyde reacts with amines (e.g., hydrazines) to form Schiff bases or hydrazones. Reaction progress is tracked by TLC (disappearance of aldehyde spot, Rf ~0.5 in ethyl acetate/hexane) or NMR (loss of δ ~10 ppm signal).

- Reduction : Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol (-CH₂OH), detectable by IR (loss of C=O stretch ~1700 cm⁻¹) and NMR (new δ ~4.5–5.0 ppm -CH₂OH multiplet) .

Advanced Research Questions

Q. How do steric and electronic effects of the dibromomethyl group influence nucleophilic substitution reactions?

- Mechanistic Insights : The -CHBr₂ group acts as a leaving group in SN2 reactions due to bromide’s electronegativity. Steric hindrance from two bromines slows substitution; kinetic studies (e.g., varying nucleophile concentration) can quantify this. Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model transition states to predict regioselectivity .

- Case Study : Reaction with piperazine in DMF at 100°C yields a pyrazine-piperazine hybrid. Monitor by LC-MS for [M+H] shifts (e.g., +84 Da for piperazine addition) .

Q. What computational strategies are employed to predict the compound’s reactivity in complex synthetic pathways?

- DFT and Molecular Dynamics : Optimize geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites. Solvent effects (e.g., PCM model for DMSO) refine reaction barriers. Compare with experimental data (e.g., Hammett plots) to validate predictions .

- Docking Studies : For drug discovery applications, dock the compound into target proteins (e.g., kinases) using AutoDock Vina. The aldehyde group may form covalent bonds with cysteine residues, requiring flexible side-chain sampling .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- SHELX Refinement : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles. For example, the dibromomethyl C-Br bond length (~1.93 Å) confirms sp³ hybridization. Twinning or disorder (common with bromine) is addressed using TWIN/BASF commands in SHELX .

- Case Study : A derivative with a hydrazone moiety showed planarity in the pyrazine ring (torsion angle <5°), confirmed by SC-XRD. This data validated DFT-predicted conjugation effects .

Data Contradiction Analysis

- Discrepancies in Reaction Yields : Varying yields (e.g., 50–80%) in dibromination may stem from solvent polarity (non-polar solvents favor radical mechanisms) or trace moisture (quenches bromine). Replicate reactions under anhydrous conditions with in situ Br₂ generation (e.g., HBr/H₂O₂) .

- Spectral Interpretation Conflicts : If NMR signals for -CHBr₂ split unexpectedly, consider dynamic effects (e.g., restricted rotation). Variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) can reveal coalescence temperatures, confirming rotational barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.